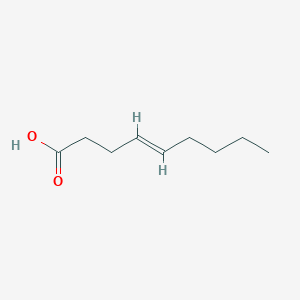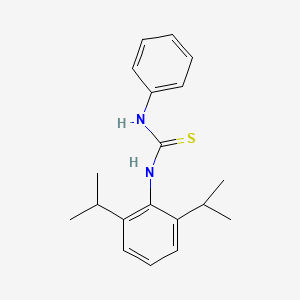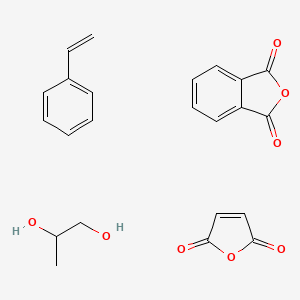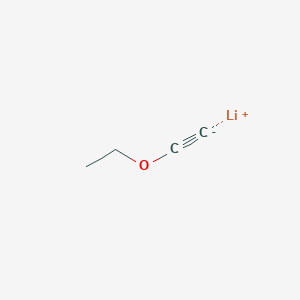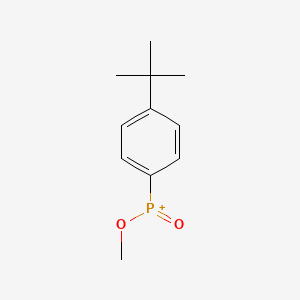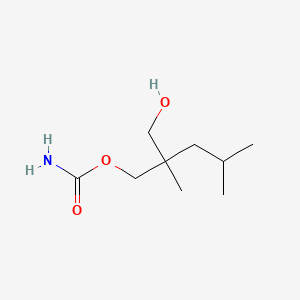
(2-Methoxy-1-methylethenyl)cyclopropane (cis)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxy-1-methylethenyl)cyclopropane (cis) is an organic compound characterized by a cyclopropane ring substituted with a methoxy group and a methylethenyl group. This compound is a stereoisomer, specifically the cis isomer, meaning the substituents are on the same side of the cyclopropane ring. The molecular formula of (2-Methoxy-1-methylethenyl)cyclopropane (cis) is C7H12O .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing substituted cyclopropanes, including (2-Methoxy-1-methylethenyl)cyclopropane (cis), is the reaction of alkenes with carbenes or carbenoids. The Simmons-Smith reaction is a notable example, where an organozinc carbenoid reacts with an alkene to form a cyclopropane . This reaction typically involves diiodomethane and a zinc-copper couple, which generates the carbenoid in situ.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-1-methylethenyl)cyclopropane (cis) can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The double bond in the methylethenyl group can be reduced to form saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxyacetic acid, while reduction of the double bond can produce 2-methoxy-1-methylcyclopropane.
Scientific Research Applications
(2-Methoxy-1-methylethenyl)cyclopropane (cis) has various applications in scientific research:
Chemistry: It serves as a model compound for studying stereochemistry and reaction mechanisms involving cyclopropanes.
Biology: Its derivatives can be used to investigate biological pathways and enzyme interactions.
Industry: Used in the synthesis of fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Methoxy-1-methylethenyl)cyclopropane (cis) involves the formation of a cyclopropane ring through the addition of carbenes to alkenes. Carbenes, such as methylene, react with the double bond in alkenes, resulting in the formation of a cyclopropane ring while retaining the stereochemistry of the double bond . This reaction is stereospecific and often involves the use of diazomethane as a carbene precursor .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: The simplest cyclopropane compound, consisting of a three-membered ring with hydrogen atoms.
1-Ethyl-2-methylcyclopropane: A substituted cyclopropane with ethyl and methyl groups.
Cyclohexanol, 2-methylene-3-(1-methylethenyl)-, acetate, cis-: A more complex cyclopropane derivative with additional functional groups
Uniqueness
(2-Methoxy-1-methylethenyl)cyclopropane (cis) is unique due to its specific stereochemistry and functional groups, which influence its reactivity and applications. The presence of both a methoxy group and a methylethenyl group on the same side of the cyclopropane ring distinguishes it from other cyclopropane derivatives.
Properties
CAS No. |
35200-79-4 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
[(Z)-1-methoxyprop-1-en-2-yl]cyclopropane |
InChI |
InChI=1S/C7H12O/c1-6(5-8-2)7-3-4-7/h5,7H,3-4H2,1-2H3/b6-5- |
InChI Key |
CYVUCOYJTYWOAH-WAYWQWQTSA-N |
Isomeric SMILES |
C/C(=C/OC)/C1CC1 |
Canonical SMILES |
CC(=COC)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14685388.png)
![Bicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14685395.png)

